

Solubility Profile of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Cat. No.: B034723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** (CAS No. 103860-60-2). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document outlines predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine its solubility in various solvents.

Core Compound Properties

Property	Value	Reference
CAS Number	103860-60-2	[1]
Molecular Formula	C ₁₂ H ₈ O ₄	[1]
Molecular Weight	216.19 g/mol	[1]
Physical Form	Solid	
Purity (Typical)	≥97%	
Storage Conditions	2-8°C, under an inert atmosphere	

Predicted Solubility of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

The solubility of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** is governed by the interplay of its polar functional groups (two hydroxyl and two aldehyde groups) and its nonpolar aromatic naphthalene core. The hydroxyl and carbonyl oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl protons can act as hydrogen bond donors. This suggests a higher affinity for polar solvents.

The closely related compound, 2,3-Dihydroxynaphthalene, which lacks the two formyl groups, is known to be soluble in polar organic solvents such as ethanol, methanol, and acetone.^[2] It exhibits limited solubility in cold water, which increases with temperature.^[2] Specifically, its solubility in dimethyl sulfoxide (DMSO) has been reported as 175 mg/mL, often requiring sonication for dissolution.^[3]

Based on these characteristics, the following table summarizes the predicted solubility of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde**.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetone	High	These solvents can effectively solvate the compound through dipole-dipole interactions and by accepting hydrogen bonds from the hydroxyl groups. The high solubility of the parent compound, 2,3-dihydroxynaphthalene, in DMSO supports this prediction.[3]
Polar Protic	Methanol, Ethanol	Moderate to High	These solvents can engage in hydrogen bonding with both the hydroxyl and aldehyde groups, facilitating dissolution. The parent compound is soluble in these solvents.[2]
Nonpolar Aromatic	Toluene, Benzene	Low to Moderate	The aromatic nature of these solvents can interact favorably with the naphthalene ring system of the compound through π -stacking interactions. However, their inability to form strong hydrogen bonds will limit the solubility.

Nonpolar Aliphatic	Hexane, Heptane	Low	The large, polar functional groups of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde make it unlikely to be soluble in nonpolar aliphatic solvents.
Aqueous	Water	Low	While the hydroxyl and aldehyde groups can form hydrogen bonds with water, the large, hydrophobic naphthalene core is expected to significantly limit aqueous solubility.[4][5][6] The solubility of the parent compound in cold water is also limited.[2] Solubility in aqueous solutions may be enhanced at higher temperatures or with pH adjustment.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a common approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** in a given solvent at a specified temperature.

Materials:

- **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** (solid)
- Selected solvents (e.g., DMSO, ethanol, water)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)

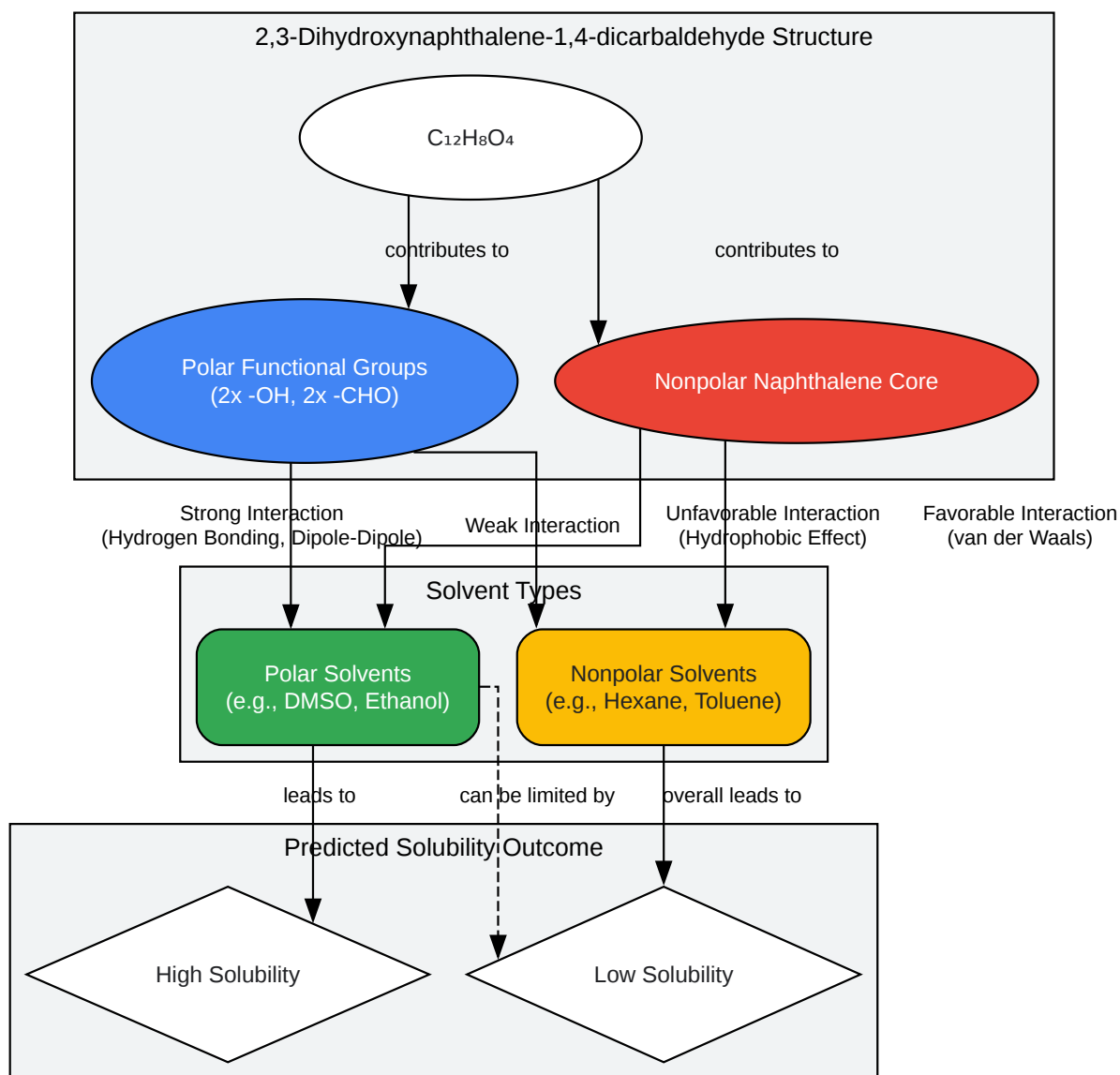
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** to a series of vials.
 - Add a known volume of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- Sample Collection and Preparation:
 - After equilibration, visually confirm that excess solid remains.

- Remove the vials from the shaker and let them stand to allow the solid to settle.
- To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes).
- Carefully withdraw a known volume of the supernatant using a pipette.
- Filter the supernatant through a syringe filter to remove any remaining solid particles.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Quantify the concentration of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** in the diluted samples using a validated HPLC method.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Calculation:
 - Calculate the concentration of the saturated solution from the HPLC data, accounting for the dilution factor.
 - Express the solubility in desired units, such as mg/mL or mol/L.

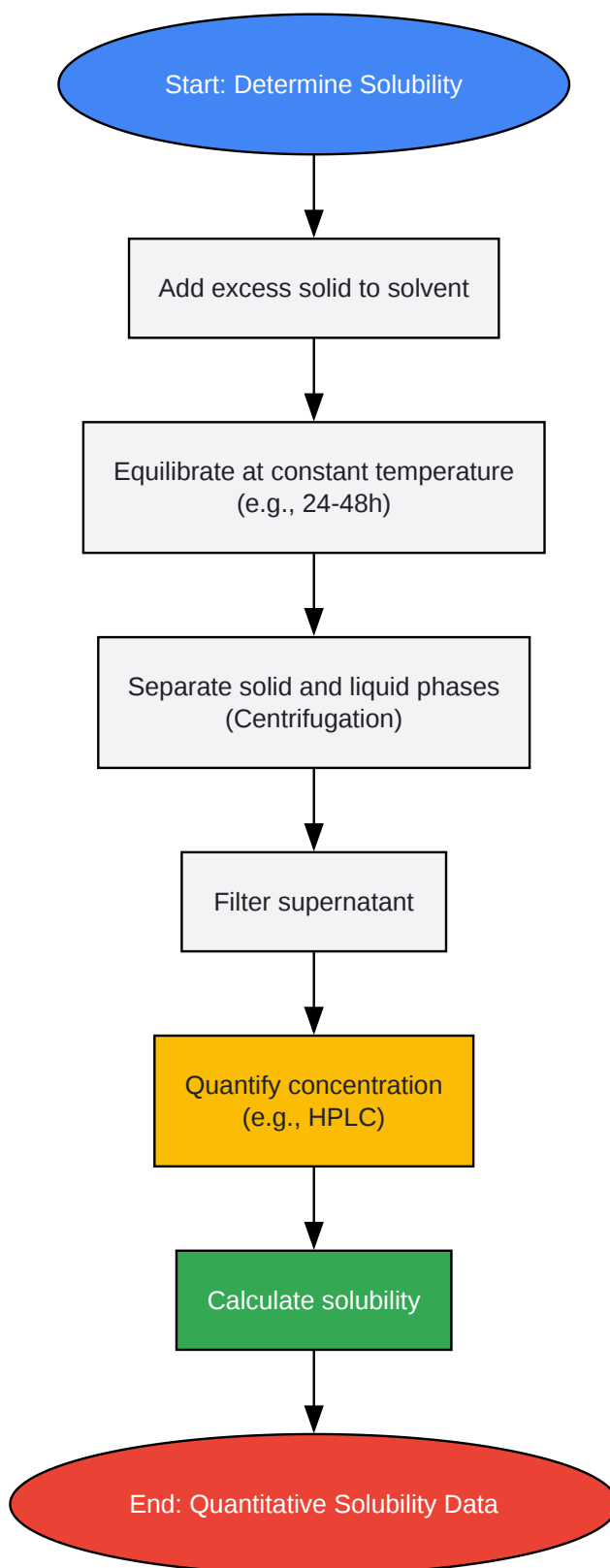
Visualizations

The following diagrams illustrate the logical relationships influencing the solubility of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde** and a general workflow for its experimental determination.



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Caption: Factors influencing the solubility of **2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde**.



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